Cas no 42088-41-5 (Isoquinoline, 1-(methylthio)-)
Isoquinoline, 1-(methylthio)- Chemical and Physical Properties
Names and Identifiers
-
- Isoquinoline, 1-(methylthio)-
- 1-methylsulfanylisoquinoline
- 3-Chloro-1-(methylthio)isoquinoline
- 1-(methylthio)isoquinoline
- 1-Methylmercapto-isochinolin
- 1-methylsulfanyl-isoquinoline
- AC1L7VTT
- HMS1617I20
- NSC248945
- NSC-248945
- DTXSID10312020
- 42088-41-5
- methylsulfanylisoquinoline
- SCHEMBL11612248
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- Inchi: 1S/C10H9NS/c1-12-10-9-5-3-2-4-8(9)6-7-11-10/h2-7H,1H3
- InChI Key: JXBLZDYHEXHSLA-UHFFFAOYSA-N
- SMILES: S(C)C1C2C=CC=CC=2C=CN=1
Computed Properties
- Exact Mass: 175.04567
- Monoisotopic Mass: 175.04557046g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 149
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 38.2Ų
Experimental Properties
- PSA: 12.89
Isoquinoline, 1-(methylthio)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM227770-1g |
3-Chloro-1-(methylthio)isoquinoline |
42088-41-5 | 95% | 1g |
$377 | 2021-08-04 | |
| Chemenu | CM227770-1g |
3-Chloro-1-(methylthio)isoquinoline |
42088-41-5 | 95% | 1g |
$*** | 2023-05-30 |
Isoquinoline, 1-(methylthio)- Related Literature
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1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
Additional information on Isoquinoline, 1-(methylthio)-
Isoquinoline, 1-(methylthio)- (CAS No. 42088-41-5): A Comprehensive Overview in Modern Chemical Biology
Isoquinoline, 1-(methylthio)-, identified by its Chemical Abstracts Service (CAS) number 42088-41-5, is a heterocyclic organic compound that has garnered significant attention in the field of chemical biology due to its versatile structural framework and potential biological activities. This compound belongs to the isoquinoline family, which is well-known for its presence in various natural products and pharmaceuticals. The incorporation of a methylthio (-SCH₃) group at the 1-position introduces unique reactivity and functionalization possibilities, making it a valuable scaffold for medicinal chemistry investigations.
The structural motif of Isoquinoline, 1-(methylthio)- features a bicyclic system consisting of a benzene ring fused to a pyridine ring. This configuration is common in bioactive molecules and has been extensively studied for its pharmacological properties. The presence of the sulfur atom in the methylthio group enhances the compound's ability to interact with biological targets, particularly proteins and enzymes, by participating in hydrogen bonding or coordinating with metal ions. Such interactions are crucial for modulating enzymatic activity and signaling pathways, which are central to many diseases.
Recent advancements in computational chemistry have enabled more precise predictions of the biological behavior of Isoquinoline, 1-(methylthio)-. Molecular docking studies have identified potential binding pockets in target proteins where this compound can exert its effects. For instance, research has suggested that derivatives of this scaffold may inhibit kinases and other enzymes involved in cancer progression. The sulfur-containing moiety has been particularly highlighted as a key feature for achieving high affinity and selectivity in drug design.
In parallel, experimental investigations have explored the synthetic pathways to modify Isoquinoline, 1-(methylthio)- for enhanced bioactivity. Functional group transformations such as alkylation, arylation, and oxidation have been employed to generate libraries of analogs. These efforts have led to the discovery of novel compounds with improved pharmacokinetic profiles and reduced toxicity. Notably, some derivatives have shown promise in preclinical studies as inhibitors of protein-protein interactions relevant to inflammatory diseases.
The role of Isoquinoline, 1-(methylthio)- in drug development extends beyond its direct application as a therapeutic agent. It serves as a versatile intermediate in the synthesis of more complex molecules with tailored biological activities. The ability to introduce diverse substituents at the 1-position allows chemists to fine-tune properties such as solubility, metabolic stability, and cell permeability. This flexibility has been exploited in the design of prodrugs and targeted delivery systems aimed at improving therapeutic efficacy.
Emerging research also highlights the potential of Isoquinoline, 1-(methylthio)- in addressing emerging therapeutic challenges. For example, studies have explored its utility in developing treatments for neurodegenerative disorders by targeting aberrant protein aggregation pathways. The sulfur atom's ability to chelate metal ions has been leveraged to design compounds that can modulate metal homeostasis within cells, which is often disrupted in conditions like Alzheimer's disease.
The synthesis of Isoquinoline, 1-(methylthio)- itself presents interesting challenges due to its heterocyclic nature. Traditional methods often involve multi-step processes starting from readily available precursors like benzaldehyde or pyridine derivatives. However, recent innovations in catalytic chemistry have enabled more efficient routes, reducing reaction times and improving yields. Transition metal-catalyzed cross-coupling reactions have been particularly valuable in constructing the core isoquinoline skeleton with high precision.
The environmental impact of producing and utilizing Isoquinoline, 1-(methylthio)- is another consideration that aligns with broader sustainability goals in pharmaceutical chemistry. Green chemistry principles have guided efforts to develop solvent-free reactions and biocatalytic processes that minimize waste generation. Such approaches not only reduce costs but also contribute to a more sustainable chemical industry by promoting eco-friendly practices.
Future directions for research on Isoquinoline, 1-(methylthio)- include exploring its role in modulating epigenetic mechanisms. The sulfur-containing group may facilitate interactions with epigenetic regulators such as histone deacetylases (HDACs), offering new avenues for treating diseases driven by dysregulated gene expression patterns. Additionally, nanotechnology-based delivery systems incorporating this scaffold could enhance drug delivery efficiency while reducing side effects.
In conclusion, Isoquinoline, 1-(methylthio)- (CAS No. 42088-41-5) represents a fascinating compound with significant potential in chemical biology and drug discovery. Its unique structural features and reactivity make it an attractive scaffold for designing novel therapeutics targeting various diseases. As research continues to uncover new applications and synthetic methodologies for this molecule, it is poised to remain a cornerstone of medicinal chemistry innovation.
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